2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine
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Overview
Description
2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . The structure of this compound includes a quinoline core with two methyl groups at positions 2 and 6, and an amine group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of enaminones with acylating agents, followed by electrophilic cyclization . This method is advantageous as it eliminates the need to isolate intermediates, thus streamlining the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The use of acyl Meldrum’s acids has been shown to facilitate the preparation of tetrahydroquinolin-2-one derivatives, which can then be further modified to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The amine group at position 7 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .
Scientific Research Applications
2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- **1,2,3,4-Tetra
Properties
CAS No. |
61148-81-0 |
---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2,6-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-7-5-9-4-3-8(2)13-11(9)6-10(7)12/h5-6,8,13H,3-4,12H2,1-2H3 |
InChI Key |
ZHWBPKRZLFLCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=C(C(=C2)C)N |
Origin of Product |
United States |
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